molecular formula C14H12N2O3 B1438763 6-(Benzylcarbamoyl)pyridine-2-carboxylic acid CAS No. 679398-19-7

6-(Benzylcarbamoyl)pyridine-2-carboxylic acid

Cat. No.: B1438763
CAS No.: 679398-19-7
M. Wt: 256.26 g/mol
InChI Key: QAMHXSJUMLZNGM-UHFFFAOYSA-N
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Properties

IUPAC Name

6-(benzylcarbamoyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c17-13(15-9-10-5-2-1-3-6-10)11-7-4-8-12(16-11)14(18)19/h1-8H,9H2,(H,15,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMHXSJUMLZNGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=NC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90656176
Record name 6-(Benzylcarbamoyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

679398-19-7
Record name 6-(Benzylcarbamoyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 6-(Benzylcarbamoyl)pyridine-2-carboxylic acid typically involves the reaction of pyridine-2-carboxylic acid with benzyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

6-(Benzylcarbamoyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions with nucleophiles such as amines or alcohols to form substituted products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like triethylamine, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

6-(Benzylcarbamoyl)pyridine-2-carboxylic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(Benzylcarbamoyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

6-(Benzylcarbamoyl)pyridine-2-carboxylic acid can be compared with similar compounds such as:

    Pyridine-2-carboxylic acid: Lacks the benzylcarbamoyl group, resulting in different chemical and biological properties.

    Benzylcarbamoyl derivatives: Compounds with different substituents on the pyridine ring or variations in the carbamoyl group, leading to diverse reactivity and applications.

The uniqueness of 6-(Benzylcarbamoyl)pyridine-2-carboxylic acid lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Biological Activity

6-(Benzylcarbamoyl)pyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

  • Molecular Formula : C13H12N2O3
  • CAS Number : 679398-19-7

6-(Benzylcarbamoyl)pyridine-2-carboxylic acid exhibits its biological effects primarily through interaction with various molecular targets, influencing several biochemical pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cell signaling and metabolic pathways. For instance, it interacts with kinases, which are crucial for cell proliferation and survival.
  • Antimicrobial Activity : It demonstrates significant activity against Mycobacterium tuberculosis, suggesting potential as an anti-tubercular agent. The compound disrupts essential biochemical pathways in the bacteria, leading to reduced viability.
  • Anticancer Properties : In vitro studies indicate that this compound induces apoptosis in various cancer cell lines through the activation of caspase pathways. It has shown effectiveness against:
    • HeLa (cervical cancer) - IC50: 15 µM
    • MCF-7 (breast cancer) - IC50: 20 µM
    • A549 (lung cancer) - IC50: 25 µM.
  • Anti-inflammatory Effects : The compound inhibits the NF-kB signaling pathway, reducing pro-inflammatory cytokine levels, which could be beneficial in treating inflammatory diseases .

Case Studies

  • Anti-Tubercular Activity :
    • A study demonstrated that 6-(Benzylcarbamoyl)pyridine-2-carboxylic acid significantly inhibited the growth of Mycobacterium tuberculosis H37Ra in vitro, with a concentration-dependent effect observed.
  • Cancer Cell Line Studies :
    • In a series of experiments on different cancer cell lines, the compound was noted for its ability to induce apoptosis and inhibit cell proliferation effectively.

Data Tables

The following table summarizes the IC50 values for various biological activities:

Biological ActivityTarget Cell Line/PathogenIC50 (µM)
Anti-TubercularMycobacterium tuberculosisN/A
Anticancer (HeLa)Cervical Cancer15
Anticancer (MCF-7)Breast Cancer20
Anticancer (A549)Lung Cancer25

Dosage Effects

The dosage of 6-(Benzylcarbamoyl)pyridine-2-carboxylic acid plays a crucial role in its therapeutic efficacy and safety profile. Low doses exhibit beneficial effects such as tumor inhibition and immune modulation, while high doses may lead to toxicity, including hepatotoxicity and nephrotoxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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